2,2-Dimethoxypropane-1,3-diol

概要

説明

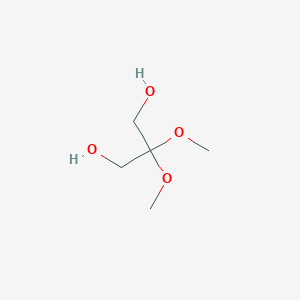

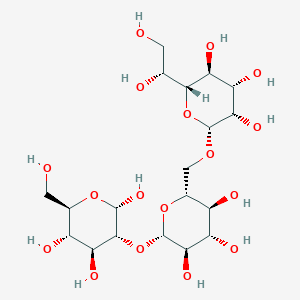

“2,2-Dimethoxypropane-1,3-diol” is an organic compound with the molecular formula C5H12O4 . It has a molecular weight of 136.15 g/mol . The compound is also known by several synonyms, including “2,2-dimethoxypropane-1,3-diol”, “153214-82-5”, “2,2-dimethoxy-propane-1,3-diol”, “MFCD09878500”, and "2,2-dimethoxy-1,3-propanediol" .

Synthesis Analysis

The synthesis of “2,2-Dimethoxypropane-1,3-diol” involves the use of various reagents such as propan-2-one, 2,2-dimethoxypropane, and 2-methoxypropene . These reagents are commonly used for the preparation of isopropylidene ketals . The reaction scope, selectivity, and catalyst loading are critical issues that have been thoroughly optimized .

Molecular Structure Analysis

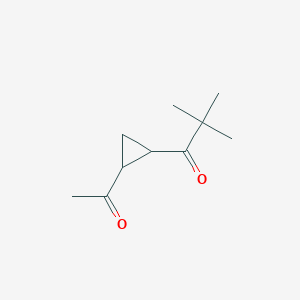

The molecular structure of “2,2-Dimethoxypropane-1,3-diol” is represented by the InChI code InChI=1S/C5H12O4/c1-8-5 (3-6,4-7)9-2/h6-7H,3-4H2,1-2H3 . The compound has a topological polar surface area of 58.9 Ų and a complexity of 63.4 . It has a total of 9 heavy atoms .

Chemical Reactions Analysis

“2,2-Dimethoxypropane-1,3-diol” is known to undergo various chemical reactions. For instance, it reacts with water to produce methanol and acetone . This reaction has been employed in a method for the quantification of water in natural products by gas-liquid chromatography .

Physical And Chemical Properties Analysis

“2,2-Dimethoxypropane-1,3-diol” has a molecular weight of 136.15 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 4 . Its exact mass and monoisotopic mass are both 136.07355886 g/mol .

科学的研究の応用

Synthesis of Aliphatic Polycarbonate

The compound is used in the synthesis of aliphatic polycarbonate based on dihydroxyacetone . The six-membered cyclic carbonate monomer, 2,2-dimethoxy-1,3-propanediol carbonate, is prepared by a two-step reaction including protection and ring-closing, starting from dihydroxyacetone .

Ring-Opening Polymerization

The ring-opening polymerization of 2,2-dimethoxy-1,3-propanediol carbonate is carried out in bulk at 110–140°C initiated by stannous octanoate to give polycarbonate . The effects of different reaction conditions including different catalyst, reaction temperature, molar ratio of monomer to initiator and polymerization time on the polymerization were investigated .

Hydrolytic Degradation

The protecting ketal group is partly removed by hydrolysis using 50% trifluroacetic acid as a catalyst to give a functional polycarbonate containing 70% ketone carbonyl group, which improved the hydrophilicity of initial polycarbonate .

Water Scavenger

2,2-Dimethoxypropane-1,3-diol is used as a water scavenger in water-sensitive reactions . Upon acid-catalyzed reaction, it reacts quantitatively with water to form acetone and methanol .

Quantification of Water

This property can be used to accurately determine the amount of water in a sample, alternatively to the Karl Fischer method .

Preparation of Acetonides

2,2-Dimethoxypropane-1,3-diol is specifically used to prepare acetonides .

Protection of Carbonyl Groups

It is used for protection of carbonyl groups as 4,4-dimethyl-1,3-dioxanes, often preferred to the more usual 1,3-dioxolanes due to easier separation and greater stability .

Dehydration of Biological Samples

Acidified 2,2-Dimethoxypropane-1,3-diol has been employed for the dehydration of biological samples .

Safety And Hazards

特性

IUPAC Name |

2,2-dimethoxypropane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O4/c1-8-5(3-6,4-7)9-2/h6-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYRZFKCRTXTLLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CO)(CO)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50456058 | |

| Record name | 2,2-dimethoxypropane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50456058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Dimethoxypropane-1,3-diol | |

CAS RN |

153214-82-5 | |

| Record name | 2,2-dimethoxypropane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50456058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 2,2-Dimethoxypropane-1,3-diol in the synthesis of Dihydroxyacetone phosphate (DHAP)?

A1: 2,2-Dimethoxypropane-1,3-diol serves as a key intermediate in a novel synthesis pathway for Dihydroxyacetone phosphate (DHAP) []. This pathway starts with the conversion of dihydroxyacetone dimer (DHA) into 2,2-Dimethoxypropane-1,3-diol. This compound then undergoes enzymatic desymmetrization by acetylation using lipase AK. This step is crucial for introducing chirality into the molecule, a necessary feature for DHAP. Subsequent phosphorylation and deprotection steps ultimately yield DHAP in high purity and yield [].

Q2: How is 2,2-Dimethoxypropane-1,3-diol used in macromolecular engineering?

A2: 2,2-Dimethoxypropane-1,3-diol serves as a precursor to its corresponding cyclic carbonate monomer, 2,2-dimethoxypropane-1,3-diol carbonate (TMC(OMe)2) []. This monomer is valuable in ring-opening polymerization (ROP) reactions, particularly for creating block copolymers with tunable properties []. Researchers have successfully incorporated TMC(OMe)2 into copolymers alongside other monomers like trimethylene carbonate (TMC) []. This strategy allows for the fine-tuning of the thermal and mechanical characteristics of the resulting polymers, offering a platform for developing materials with tailored properties [].

Q3: Can you elaborate on the “immortal” ring-opening polymerization technique mentioned in relation to 2,2-Dimethoxypropane-1,3-diol?

A3: "Immortal" ring-opening polymerization (iROP) is characterized by the use of specific catalytic systems that enable precise control over the polymerization process []. In the context of 2,2-Dimethoxypropane-1,3-diol-derived monomers like TMC(OMe)2, iROP, facilitated by catalysts such as [(BDIiPr)Zn(N(SiMe3)2)] or BEMP, allows for the creation of well-defined block copolymers []. This controlled polymerization is vital for tailoring the monomer sequence and ultimately dictating the final properties of the resulting copolymer materials [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,4-Diaminothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B114623.png)